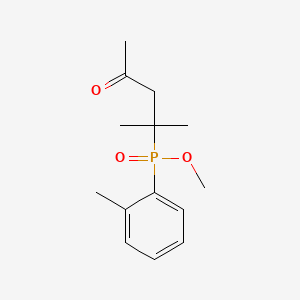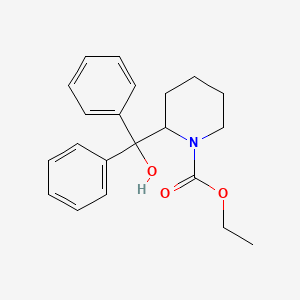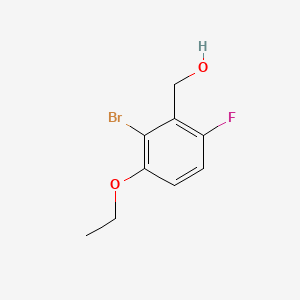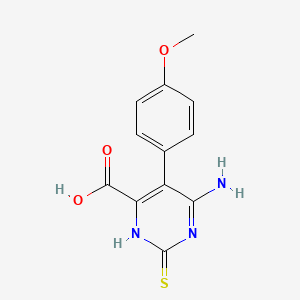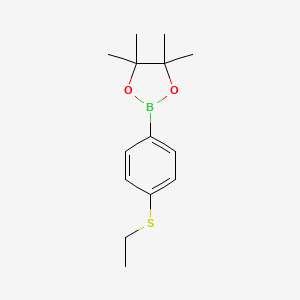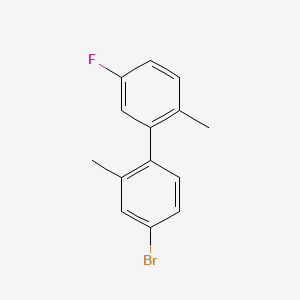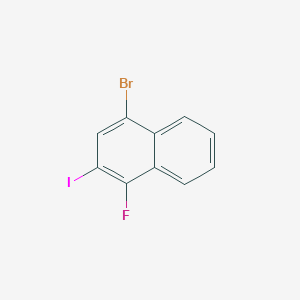
4-Bromo-1-fluoro-2-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-fluoro-2-iodonaphthalene is an aromatic compound with the molecular formula C10H5BrFI and a molecular weight of 350.96 g/mol . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the naphthalene ring, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 4-Bromo-1-fluoro-2-iodonaphthalene typically involves multi-step organic reactions. One common method is the halogenation of naphthalene derivatives. For instance, starting with 1-fluoro-2-iodonaphthalene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-Bromo-1-fluoro-2-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-Bromo-1-fluoro-2-iodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-iodonaphthalene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows for unique electronic and steric interactions, which can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
4-Bromo-1-fluoro-2-iodonaphthalene can be compared with other halogenated naphthalene derivatives such as:
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with a different substitution pattern, affecting its reactivity and applications.
1-Fluoro-2-iodonaphthalene: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodonaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFI/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKATLCLNRKUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
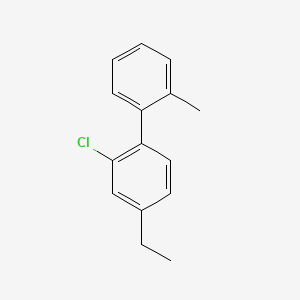



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
